molecular formula C9H15N3O3 B6183287 tert-butyl N-(3-diazo-2-oxopropyl)-N-methylcarbamate CAS No. 2742657-63-0

tert-butyl N-(3-diazo-2-oxopropyl)-N-methylcarbamate

Cat. No.: B6183287
CAS No.: 2742657-63-0
M. Wt: 213.2
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Description

tert-butyl N-(3-diazo-2-oxopropyl)-N-methylcarbamate is a diazo compound known for its unique reactivity and versatility in organic synthesis. This compound is characterized by the presence of a diazo group (-N=N-) attached to a carbonyl group, making it a valuable intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-diazo-2-oxopropyl)-N-methylcarbamate typically involves the reaction of tert-butyl N-methylcarbamate with a diazo transfer reagent. One common method includes the use of 4-acetamidobenzenesulfonyl azide as the diazo transfer reagent in the presence of a base such as sodium hydride (NaH) in a solvent like toluene . The reaction is carried out under an inert atmosphere, usually argon, and at low temperatures to ensure the stability of the diazo compound.

Industrial Production Methods

Industrial production of diazo compounds like this compound often involves continuous flow techniques to enhance safety and efficiency. These methods allow for better control over reaction conditions and reduce the risks associated with handling diazo compounds .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-diazo-2-oxopropyl)-N-methylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form nitrogen gas and a carbonyl compound.

    Reduction: Reduction of the diazo group can lead to the formation of amines.

    Substitution: The diazo group can be substituted by nucleophiles, leading to the formation of various substituted carbamates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the diazo compound .

Major Products Formed

The major products formed from these reactions include carbonyl compounds, amines, and substituted carbamates, depending on the type of reaction and the reagents used .

Scientific Research Applications

tert-butyl N-(3-diazo-2-oxopropyl)-N-methylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules through diazo coupling reactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-(3-diazo-2-oxopropyl)-N-methylcarbamate involves the generation of reactive intermediates through the decomposition of the diazo group. These intermediates can then participate in various chemical transformations, targeting specific molecular pathways and functional groups. The diazo group can act as a source of nitrogen gas, facilitating the formation of new bonds and the modification of existing ones .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-(3-diazo-2-oxopropyl)-N-methylcarbamate include:

Uniqueness

What sets this compound apart from similar compounds is its specific reactivity profile and the stability conferred by the tert-butyl and N-methyl groups. These structural features make it a valuable intermediate in organic synthesis, offering unique advantages in terms of selectivity and yield .

Properties

CAS No.

2742657-63-0

Molecular Formula

C9H15N3O3

Molecular Weight

213.2

Purity

0

Origin of Product

United States

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